molecular formula C26H23ClN4O2 B2405822 1-(4-(4-chlorobenzamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251597-06-4

1-(4-(4-chlorobenzamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2405822
CAS No.: 1251597-06-4
M. Wt: 458.95
InChI Key: JCCYXDVNQAHINH-UHFFFAOYSA-N
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Description

1-(4-(4-chlorobenzamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzamido group, a dimethylphenyl group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-chlorobenzamido and 2,4-dimethylphenyl intermediates, which are then coupled with an imidazole derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain reaction conditions such as temperature, pressure, and pH, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-chlorobenzamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

1-(4-(4-chlorobenzamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-(4-chlorobenzamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide include other imidazole derivatives and benzamido compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(2,4-dimethylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c1-17-3-12-23(18(2)13-17)30-26(33)24-15-31(16-28-24)14-19-4-10-22(11-5-19)29-25(32)20-6-8-21(27)9-7-20/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCYXDVNQAHINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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